4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
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Overview
Description
4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that features a tetrahydrofuran ring, a thiazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one likely involves multiple steps, including the formation of the tetrahydrofuran ring, the thiazole ring, and the piperazine ring. Common synthetic routes may include:
Cyclization reactions: to form the tetrahydrofuran and thiazole rings.
Nucleophilic substitution reactions: to introduce the piperazine moiety.
Coupling reactions: to connect the different ring systems.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(Tetrahydrofuran-3-carbonyl)-1-(thiazol-2-yl)piperazine: Lacks the ketone group.
4-(Tetrahydrofuran-3-carbonyl)-1-(thiazol-2-yl)piperidin-2-one: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is unique due to its combination of three distinct ring systems, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
4-(oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c16-10-7-14(11(17)9-1-5-18-8-9)3-4-15(10)12-13-2-6-19-12/h2,6,9H,1,3-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLZYHHFQLXKFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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